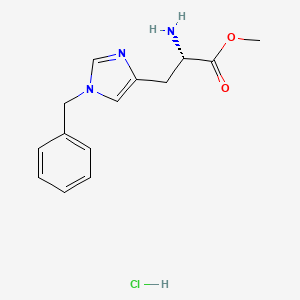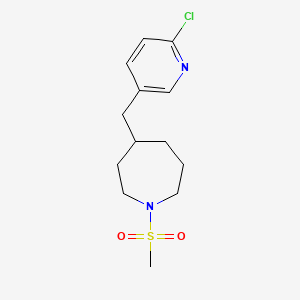
4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
説明
“4-((6-Chloropyridin-3-yl)methyl)morpholine” is a heterocyclic organic compound . It’s used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of “4-((6-Chloropyridin-3-yl)methyl)morpholine” can be achieved from Morpholine and 2-Chloro-5-chloromethylpyridine .Molecular Structure Analysis
The molecular weight of this compound is 212.68 and its molecular formula is C10H13ClN2O . The IUPAC name for this compound is “4-((6-chloropyridin-3-yl)methyl)morpholine” and its canonical SMILES structure is C1COCCN1CC2=CN=C(C=C2)Cl .Physical And Chemical Properties Analysis
The exact mass of “4-((6-Chloropyridin-3-yl)methyl)morpholine” is 212.07200 . It has 3 H-Bond acceptors and 0 H-Bond donors .科学的研究の応用
Synthesis for Clinical Studies :The compound has been synthesized for use in preclinical and clinical studies. A particular synthesis involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with isonipecotic acid, followed by an amide coupling to produce the final compound in high yields. This synthesis supported the production of large batches for studies (Andersen et al., 2013).
Role in Spin-Crossover and Crystallographic Phase Changes :The compound's derivatives have been studied for their role in spin-transition phenomena. For example, iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands showed different behaviors in spin-crossover and crystallographic phase changes, indicating its potential in materials science research (Cook et al., 2015).
Development of New Ionic Liquids :Azepane, a related compound, was used to create a new family of room temperature ionic liquids. These developments are significant for environmental applications, as they provide alternatives to more hazardous substances (Belhocine et al., 2011).
PKB Inhibitors for Therapeutic Applications :Novel azepane derivatives, closely related to the compound of interest, have been synthesized and evaluated as protein kinase B inhibitors. These studies contribute to the development of potential therapeutic agents (Breitenlechner et al., 2004).
Potential in Organic Chemistry Reactions :Research has explored the compound's reactivity in nucleophilic substitution reactions, which is fundamental to understanding its behavior in various organic syntheses (Moshchitskii et al., 1975).
Vibrational Spectra Analysis :The compound's derivatives have been analyzed for their vibrational spectra using FT-IR and FT-Raman spectroscopy. These studies are essential for understanding the molecular structure and properties (Song et al., 2008).
Crystallographic Studies :The crystal structures of derivatives of the compound have been studied, providing insights into molecular interactions and potential applications in crystal engineering and drug design (Bühler et al., 2010).
特性
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(6-8-16)9-12-4-5-13(14)15-10-12/h4-5,10-11H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYAUBRLPXXQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
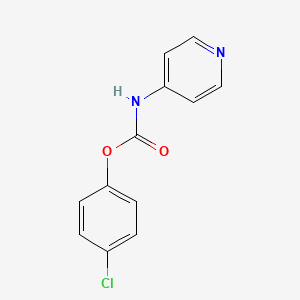
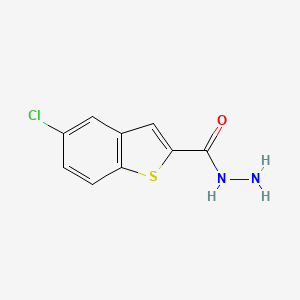

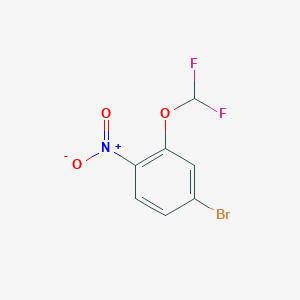
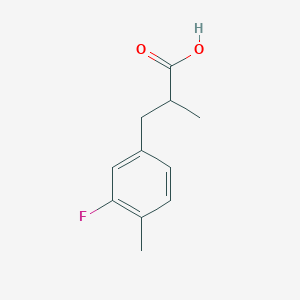

![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
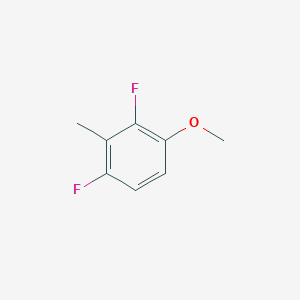
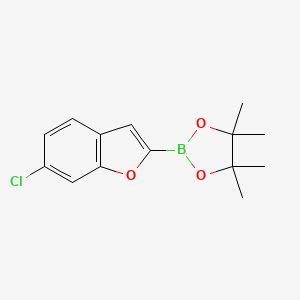
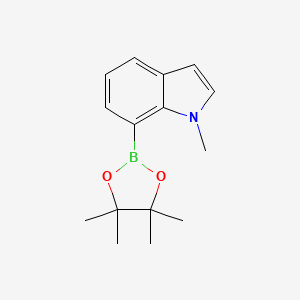
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
